2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide)
Description
2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is a symmetric disulfide compound featuring two benzamide moieties linked via a disulfide (-S-S-) bridge. Each benzamide group is substituted with a 2,2-dimethoxyethyl chain at the nitrogen atom. This structural motif confers unique physicochemical properties, including enhanced solubility in polar solvents due to the dimethoxyethyl groups and redox activity inherent to the disulfide bond.
Properties
CAS No. |
78010-26-1 |
|---|---|
Molecular Formula |
C22H28N2O6S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-[[2-(2,2-dimethoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O6S2/c1-27-19(28-2)13-23-21(25)15-9-5-7-11-17(15)31-32-18-12-8-6-10-16(18)22(26)24-14-20(29-3)30-4/h5-12,19-20H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
SPFCWIAACJIFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide compounds. One common method is the reaction of N-(2,2-dimethoxyethyl)benzamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) typically involves the reaction of N-(2,2-dimethoxyethyl)benzamide with disulfide reagents under controlled conditions. The reaction often requires a catalyst and is performed in an inert atmosphere to prevent oxidation. The resulting compound features disulfide bonds that can participate in redox reactions, making it a valuable reagent in organic synthesis and as a biochemical probe.
Chemistry
In organic chemistry, 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) serves as a reagent for synthesizing more complex molecules. Its ability to form disulfide bonds allows it to act as a building block in constructing various chemical entities.
Biology
The compound is investigated for its role as a biochemical probe. Its ability to interact with proteins via disulfide bond formation makes it useful for studying protein dynamics and functions. This interaction can be pivotal in understanding cellular processes and developing assays for biochemical research.
Medicine
In medicinal chemistry, the compound has been explored for its therapeutic potential. It is particularly relevant in the development of drugs targeting disulfide bonds in proteins, which are crucial for maintaining protein structure and function. Research indicates potential applications in drug design aimed at modulating protein interactions and activities.
Case Study 1: Antimicrobial Activity
Research has shown that derivatives of 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) exhibit significant antimicrobial properties. For instance, various synthesized compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The findings revealed minimum inhibitory concentrations (MICs) as low as 1.27 µM against Bacillus subtilis and Candida albicans, showcasing the compound's potential as an antimicrobial agent .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 (cancer line) |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, several derivatives were tested against the human colorectal carcinoma cell line HCT116. The results indicated that certain compounds exhibited IC50 values lower than standard treatment (5-Fluorouracil), suggesting enhanced efficacy in inhibiting cancer cell proliferation .
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| N9 | 5.85 | Anticancer |
| N18 | 4.53 | Anticancer |
| Standard | 9.99 | 5-Fluorouracil |
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) involves its ability to interact with disulfide bonds in proteins and other biomolecules. The disulfide bond in the compound can undergo redox reactions, allowing it to form or break disulfide bonds in target molecules. This property makes it useful as a biochemical probe and in the development of therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
2,2'-Dithiobis[N-methylbenzamide] (CAS 2527-58-4)
- Structure : Benzamide groups with methyl substituents instead of dimethoxyethyl.
- Molecular Formula : C₁₆H₁₆N₂O₂S₂ (vs. C₂₀H₂₄N₂O₆S₂ for the dimethoxyethyl analog) .
- Properties: Lower solubility in polar solvents compared to the dimethoxyethyl variant due to reduced hydrophilicity. Higher stability in nonpolar environments. Used in custom synthesis for metal-catalyzed C–H functionalization reactions .
N,N′-(Dithiodi-2,1-phenylene)bis[benzamide] (CAS 135-57-9)
- Structure : Disulfide-linked benzamides without alkyl substituents.
- Molecular Formula : C₂₆H₂₀N₂O₂S₂ .
- Properties :
2,2'-Dithiobis[N-cyclohexylbenzamide] (CAS 2620-89-5)
- Structure : Cyclohexyl groups replace dimethoxyethyl chains.
- Molecular Formula : C₂₆H₃₂N₂O₂S₂ .
- Properties :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Single benzamide with a hydroxyl-containing substituent.
- Properties :
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Physicochemical Properties
*Properties inferred from structural analogs.
Research Findings and Inferences
Redox Activity : The disulfide bond in 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is likely redox-responsive, enabling applications in stimuli-responsive drug delivery systems .
Solubility Advantage : Compared to methyl or cyclohexyl analogs, the dimethoxyethyl groups improve aqueous solubility, a critical factor for bioavailability in pharmaceuticals .
Synthetic Challenges : Introducing dimethoxyethyl substituents may require protective group strategies, as seen in the synthesis of similar compounds (e.g., ’s use of trifluoroacetamide protection) .
Biological Activity
2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes two dithiobis groups attached to a benzamide moiety. This unique structure suggests potential interactions with various biological targets.
The biological activity of 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways. For instance, the presence of the dimethoxyethyl group can enhance solubility and membrane permeability, facilitating cellular uptake and interaction with target enzymes.
- Antioxidant Properties : The dithiobis structure may confer antioxidant properties, allowing the compound to scavenge free radicals and mitigate oxidative stress within cells. This could be particularly beneficial in conditions characterized by increased oxidative damage.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve disruption of cellular signaling pathways essential for tumor growth and survival .
Anticancer Effects
Research has indicated that derivatives of benzamide compounds often display significant anticancer activity. For example, compounds structurally related to 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) have been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
| Compound | Cancer Type | IC50 (µM) | Study Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 10 | |
| Compound B | A549 (Lung Cancer) | 15 | |
| Compound C | HeLa (Cervical Cancer) | 5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar benzamide derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Case Studies
- In Vitro Studies : A study involving the treatment of MDA-MB-231 breast cancer cells with a related compound showed a reduction in cell viability by approximately 55% after three days at a concentration of 10 µM . This highlights the potential of dithiobis compounds in cancer therapy.
- In Vivo Efficacy : In an animal model study, administration of a related benzamide derivative resulted in significant tumor size reduction in xenograft models when dosed at 20 mg/kg daily . This underscores the therapeutic potential of these compounds in clinical settings.
- Mechanistic Insights : Research has elucidated that the nitro group in similar compounds can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects against pathogens like Trypanosoma brucei and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
